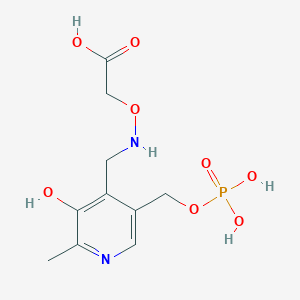
4'-Deoxy-4'-acetylyamino-pyridoxal-5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is an organic compound belonging to the class of pyridoxamine 5’-phosphates. These compounds are heterocyclic aromatic compounds containing a pyridoxamine that carries a phosphate group at the 5’-position . The molecular formula of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is C10H15N2O8P, with an average mass of 322.208 Da .
Preparation Methods
The synthesis of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate involves several steps, including the condensation of glycaldehyde with glycine, followed by phosphorylation to produce the final compound . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate involves its role as a cofactor for pyridoxal phosphate-dependent enzymes. These enzymes catalyze various biochemical reactions, including transamination, decarboxylation, and racemization . The compound interacts with specific molecular targets, such as 4-aminobutyrate aminotransferase and aspartate aminotransferase, to exert its effects .
Comparison with Similar Compounds
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is unique due to its specific structure and functional groups. Similar compounds include:
Pyridoxal-5’-Phosphate: The parent compound, which also serves as a cofactor for various enzymes.
Pyridoxamine-5’-Phosphate: Another related compound with similar biochemical functions.
Pyridoxine-5’-Phosphate: A derivative of pyridoxine with similar enzymatic roles. The uniqueness of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate lies in its specific acetylyamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19988-33-1 |
|---|---|
Molecular Formula |
C10H15N2O8P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]oxyacetic acid |
InChI |
InChI=1S/C10H15N2O8P/c1-6-10(15)8(3-12-19-5-9(13)14)7(2-11-6)4-20-21(16,17)18/h2,12,15H,3-5H2,1H3,(H,13,14)(H2,16,17,18) |
InChI Key |
QYKRUCBLHROXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNOCC(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid](/img/structure/B10760338.png)
![1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B10760348.png)
![4-(Acetylamino)-3-[(aminoacetyl)amino]benzoic acid](/img/structure/B10760351.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)
![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
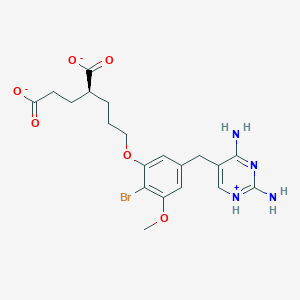
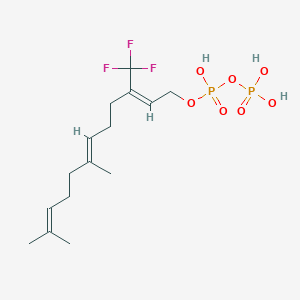
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

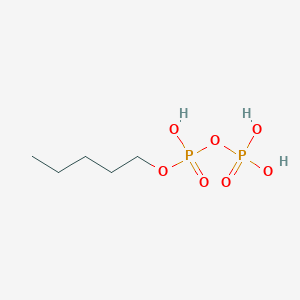
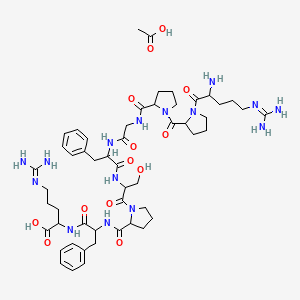
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)
